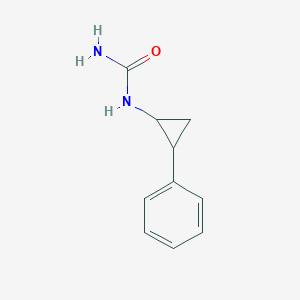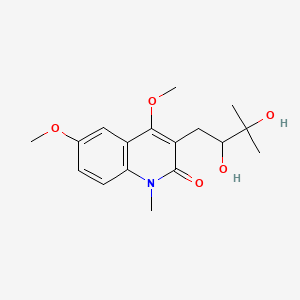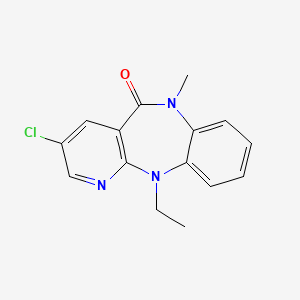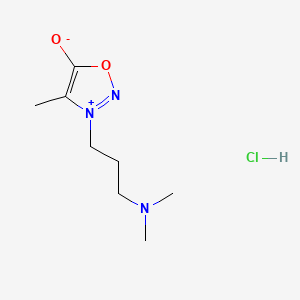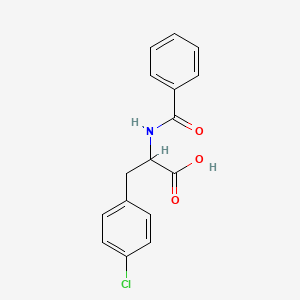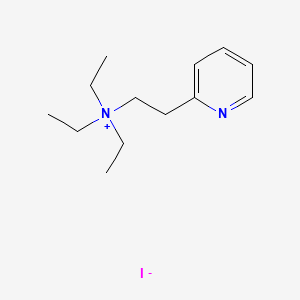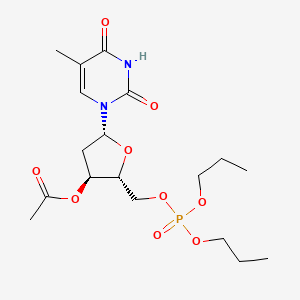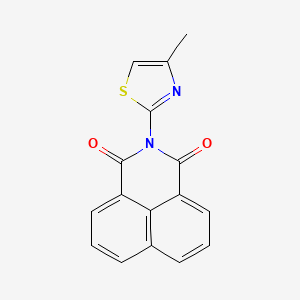
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride is a quaternary ammonium compound with a morpholine ring structure. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its unique structure allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifying agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride typically involves the quaternization of 4-methylmorpholine with a hexadecyloxy methyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-methylmorpholine in an organic solvent.
Step 2: Add hexadecyloxy methyl chloride to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles such as hydroxide, bromide, or iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced morpholinium derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium bromide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of different morpholinium salts.
Oxidation: Formation of oxidized morpholinium compounds.
Reduction: Formation of reduced morpholinium derivatives.
科学研究应用
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and dispersants.
作用机制
The mechanism of action of 4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by the morpholine ring and the long alkyl chain, which allows the compound to form micelles and emulsify oils in water. The chloride ion plays a crucial role in maintaining the compound’s ionic balance and enhancing its solubility in aqueous solutions.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride is unique due to its morpholine ring structure, which provides additional stability and versatility compared to other quaternary ammonium compounds. Its long alkyl chain enhances its emulsifying properties, making it particularly effective in applications requiring the stabilization of oil-in-water emulsions.
属性
CAS 编号 |
78524-67-1 |
|---|---|
分子式 |
C22H46ClNO2 |
分子量 |
392.1 g/mol |
IUPAC 名称 |
4-(hexadecoxymethyl)-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C22H46NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-22-23(2)17-20-24-21-18-23;/h3-22H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MARFVOVBUVHKBE-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCOC[N+]1(CCOCC1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



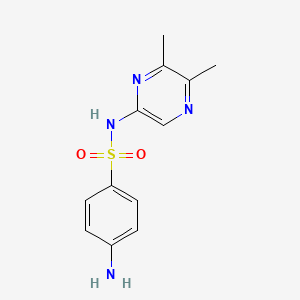
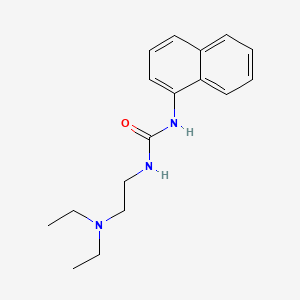

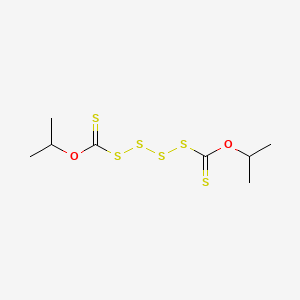
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
